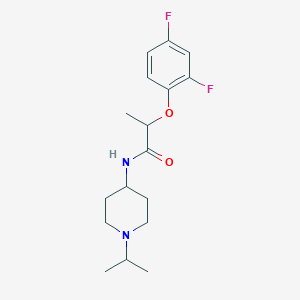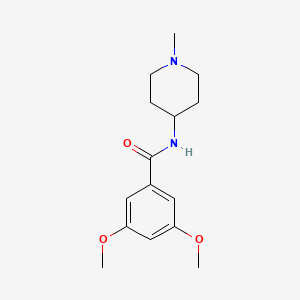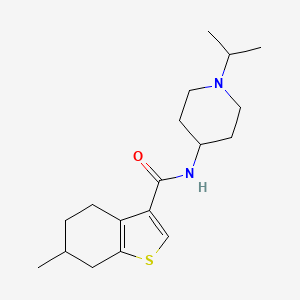![molecular formula C18H19ClN2O3 B5104505 N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide, commonly known as ACR16, is a small molecule drug that has been extensively researched for its potential therapeutic applications. ACR16 belongs to the class of compounds known as 5-HT2A antagonists, which have been shown to have potential in the treatment of various neuropsychiatric disorders.
作用機序
The mechanism of action of ACR16 is believed to involve its antagonistic activity at the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of the 5-HT2A receptor, ACR16 is believed to modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects in animal models. ACR16 has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is believed to contribute to its potential therapeutic effects in neuropsychiatric disorders. ACR16 has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of ACR16 is its potent 5-HT2A antagonist activity, which makes it a valuable tool for studying the role of the 5-HT2A receptor in various neuropsychiatric disorders. ACR16 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of ACR16 is its potential for off-target effects, which can complicate the interpretation of results in lab experiments.
将来の方向性
There are several future directions for research on ACR16. One area of research is the development of more selective 5-HT2A antagonists, which can help to reduce the potential for off-target effects. Another area of research is the investigation of ACR16's potential therapeutic effects in various neuropsychiatric disorders. Additionally, the development of novel formulations of ACR16, such as sustained-release formulations, can help to improve its therapeutic efficacy.
合成法
The synthesis method for ACR16 involves the reaction of 3-chloro-4-methyl aniline with 4-methylphenoxyethylamine in the presence of ethyl chloroformate. The resulting product is then reacted with ethylenediamine to obtain ACR16. The synthesis of ACR16 has been reported in several research papers, and the purity and yield of the compound have been optimized for its use in various scientific studies.
科学的研究の応用
ACR16 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, depression, anxiety, and addiction. ACR16 has been shown to have potent 5-HT2A antagonist activity, which is believed to contribute to its therapeutic effects. ACR16 has also been studied for its potential to improve cognitive function and memory in animal models.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-7-15(8-4-12)24-10-9-20-17(22)18(23)21-14-6-5-13(2)16(19)11-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSIFOQJODCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)

